

Spectroscopic Analysis of 2-Methylpyrimidine-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpyrimidine-5-carboxylic acid

Cat. No.: B1314258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Methylpyrimidine-5-carboxylic acid** ($C_6H_6N_2O_2$; Molar Mass: 138.12 g/mol). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-Methylpyrimidine-5-carboxylic acid**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methylpyrimidine-5-carboxylic acid**. These values are derived from typical chemical shift and absorption ranges for the functional groups present in the molecule and by comparison with structurally related compounds.

Table 1: Predicted 1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.0 - 12.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~9.3	Singlet	1H	Pyrimidine H4/H6
~9.1	Singlet	1H	Pyrimidine H4/H6
~2.8	Singlet	3H	Methyl (-CH ₃)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~168	Quaternary	Carboxylic acid (-COOH)
~165	Quaternary	Pyrimidine C2
~160	Tertiary	Pyrimidine C4/C6
~158	Tertiary	Pyrimidine C4/C6
~125	Quaternary	Pyrimidine C5
~25	Primary	Methyl (-CH ₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300 - 2500	Broad	O-H stretch	Carboxylic acid
~1720	Strong	C=O stretch	Carboxylic acid
~1600, ~1470	Medium-Weak	C=N, C=C stretch	Pyrimidine ring
~1300	Medium	C-O stretch	Carboxylic acid
~900	Broad	O-H bend	Carboxylic acid

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion	Notes
138	[M] ⁺	Molecular ion
121	[M - OH] ⁺	Loss of hydroxyl radical
93	[M - COOH] ⁺	Loss of carboxyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Methylpyrimidine-5-carboxylic acid**. Instrument parameters and sample preparation may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

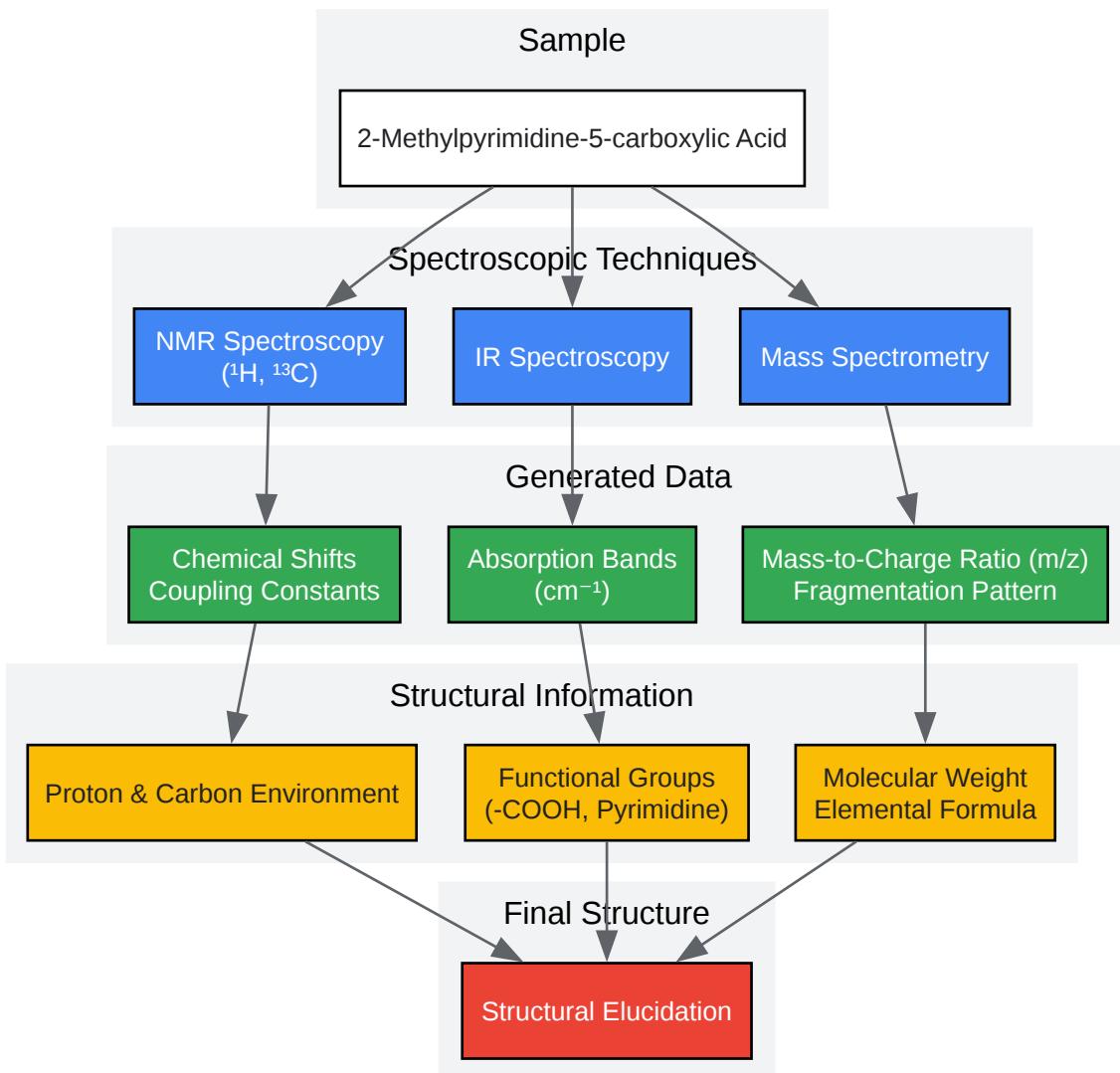
- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methylpyrimidine-5-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2 seconds.

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
 - Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.

- Data Acquisition (ESI-MS):
 - Ionization Mode: Positive or negative ion mode.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Nebulizer Gas: Nitrogen.
- Data Acquisition (EI-MS):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 20-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the structural elucidation of **2-Methylpyrimidine-5-carboxylic acid** using the described spectroscopic techniques.

Spectroscopic Analysis Workflow for 2-Methylpyrimidine-5-carboxylic Acid

[Click to download full resolution via product page](#)

Caption: Workflow of spectroscopic analysis for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylpyrimidine-5-carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314258#spectroscopic-data-nmr-ir-mass-spec-for-2-methylpyrimidine-5-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com